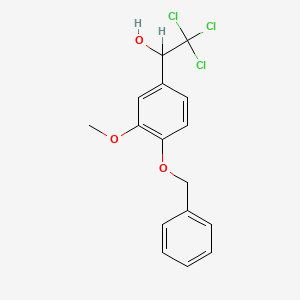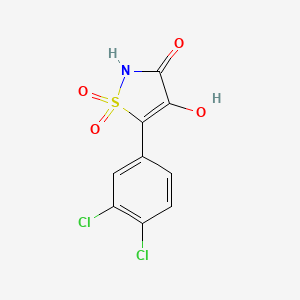
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3,4-dichlorophenyl group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiazole ring by deprotonating the intermediates and promoting cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism by which 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3,4-Dichlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[4-(1-pyrrolidinyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is unique due to its thiazole ring structure and the presence of both hydroxy and dichlorophenyl groups
Eigenschaften
CAS-Nummer |
89566-28-9 |
|---|---|
Molekularformel |
C9H5Cl2NO4S |
Molekulargewicht |
294.11 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-4-hydroxy-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5Cl2NO4S/c10-5-2-1-4(3-6(5)11)8-7(13)9(14)12-17(8,15)16/h1-3,13H,(H,12,14) |
InChI-Schlüssel |
AERSRPKWRQABBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)NS2(=O)=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



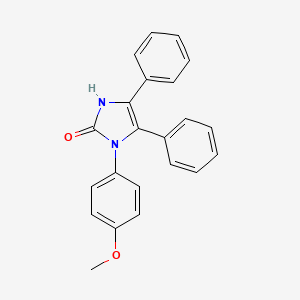
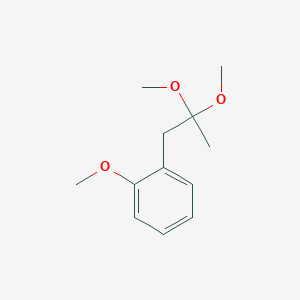
![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

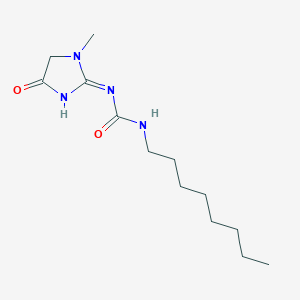
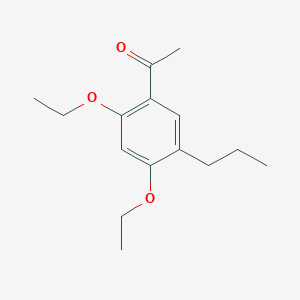
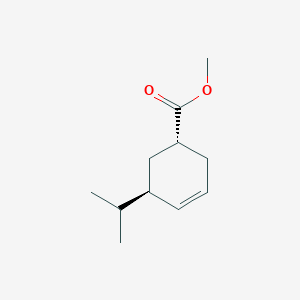
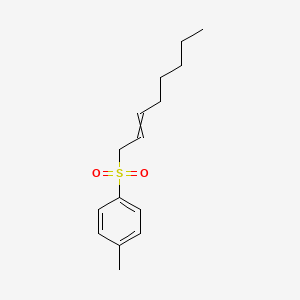
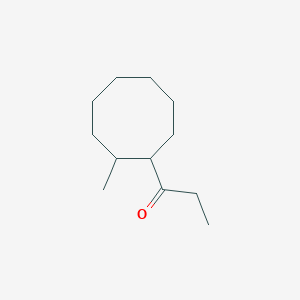
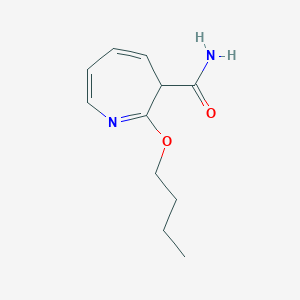
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
